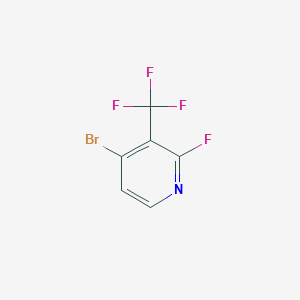

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using bromine and fluorine sources under controlled conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms onto the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale halogenation reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safe production of the compound. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.

Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Hydrogenated Pyridines: Formed through reduction reactions.

Substituted Pyridines: Produced by substitution reactions with different nucleophiles and electrophiles.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of numerous pharmaceuticals. Its incorporation into drug molecules is known to improve pharmacokinetic properties, such as bioavailability and metabolic stability. Research indicates that derivatives of this compound exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Agrochemical Applications

The compound is also utilized in the agrochemical industry. Trifluoromethylpyridine derivatives are employed as active ingredients in pesticides and herbicides due to their effectiveness in protecting crops from pests while maintaining lower toxicity levels compared to traditional chemicals. Notably, several products containing the trifluoromethylpyridine moiety have received market approval and are currently used in agricultural practices .

Research has highlighted the biological activity of this compound, particularly its potential therapeutic applications:

- Cancer Therapy : The compound may influence enzymes involved in cell proliferation, presenting opportunities for cancer treatment strategies.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against specific pathogens, warranting further investigation into its efficacy .

Case Study 1: Synthesis of Agrochemicals

A study focused on the synthesis of various trifluoromethylpyridine derivatives demonstrated effective methodologies for producing crop-protection products. The research detailed the chlorination and fluorination processes that yield high-purity intermediates suitable for agrochemical formulations .

Case Study 2: Pharmacological Research

In pharmacological studies, compounds derived from this compound were evaluated for their inhibitory effects on specific enzymes linked to metabolic disorders. These investigations revealed promising results regarding their potential use in treating diseases associated with enzyme dysfunctions .

Summary Table of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis; enhances pharmacokinetics | Improved bioavailability; interactions with CYP enzymes |

| Agrochemical | Active ingredient in pesticides; lower toxicity | Market-approved products; effective crop protection |

| Biological Activity | Potential therapeutic applications; modulates enzyme activity | Cancer treatment avenues; antimicrobial properties |

Mecanismo De Acción

The mechanism by which 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparación Con Compuestos Similares

4-Bromo-2-fluorobenzotrifluoride: A related compound with a similar halogenated structure.

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another halogenated aromatic compound with a carboxylic acid group.

Uniqueness: 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its trifluoromethyl group, in particular, enhances its stability and reactivity in various chemical reactions.

Actividad Biológica

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its significant biological activity. This compound is characterized by its unique trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable candidate in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

The compound exhibits a range of biochemical properties due to its ability to interact with various enzymes and proteins. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and potentially significant pharmacological effects.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Model Used | Concentration | Effect |

|---|---|---|---|---|

| Enzyme Inhibition | Binds to active sites of cytochrome P450 | In vitro enzyme assays | Varies | Reduced enzymatic activity |

| Gene Expression Modulation | Alters expression of oxidative stress genes | Cell lines | Low concentrations | Modulation of apoptosis |

| Antimicrobial Activity | Interacts with bacterial enzymes | Various microbial strains | MIC: 128-256 µg/mL | Inhibition of bacterial growth |

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and catalytic activity. This is particularly evident in its interaction with cytochrome P450 enzymes.

- Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression related to oxidative stress response and apoptosis. For example, it has been shown to modulate the expression of genes involved in these processes.

- Subcellular Localization : The compound's localization within specific cellular compartments is crucial for its biological effects. Targeting signals direct it to organelles where it can interact with relevant biomolecules.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Anticancer Properties : Research indicates that this compound may have anticancer effects by inducing apoptosis in various cancer cell lines. For instance, it has been observed to downregulate proteins associated with cell survival and proliferation .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various strains of bacteria, with minimal inhibitory concentrations ranging from 128 to 256 µg/mL . This suggests potential applications in treating bacterial infections.

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may play a role in neuroprotection, particularly in models related to neurodegenerative diseases such as Huntington’s disease.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to reduced viability in human bladder cancer cell lines (T24T and UMUC3) at concentrations as low as 60 µM. The mechanism involved downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and inhibition of Sp1 transcription factor activity .

- Microbial Inhibition Study : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus, showing inhibition across multiple strains with varying MIC values. The findings support the potential use of this compound in developing new antimicrobial agents .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFXSFBFEPFSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.